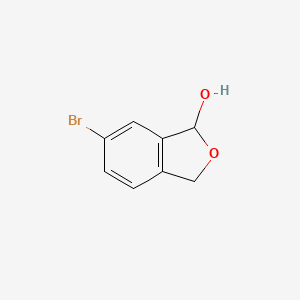
6-Bromo-1,3-dihydroisobenzofuran-1-ol
Vue d'ensemble
Description
6-Bromo-1,3-dihydroisobenzofuran-1-ol is a chemical compound with the molecular formula C8H7BrO2 . It has a molecular weight of 215.04 .
Synthesis Analysis
The synthesis of this compound involves the use of diisobutylaluminium hydride in hexane and dichloromethane at -78℃ for 1.5 hours . The mixture is then quenched with saturated Na2SO4, warmed to room temperature, and stirred for 12 hours . After filtration and concentration under reduced pressure, the residue is purified by silica gel column chromatography to yield 6-bromo-1,3-dihydro-isobenzofuran-1-ol .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H7BrO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.731±0.06 g/cm3 . Its boiling point is predicted to be 314.2±42.0 °C .Safety and Hazards
The safety and hazards associated with 6-Bromo-1,3-dihydroisobenzofuran-1-ol are detailed in its Safety Data Sheet . Precautionary measures include avoiding contact with skin and eyes, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
6-bromo-1,3-dihydro-2-benzofuran-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,8,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCYHNPLZHWQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

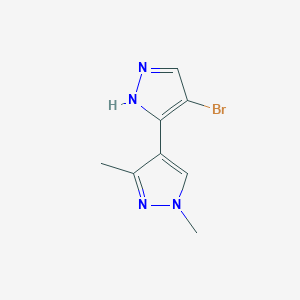
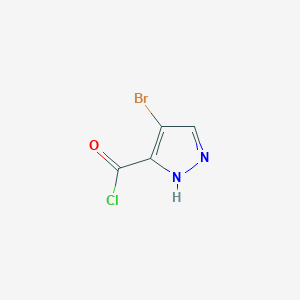
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B3197685.png)
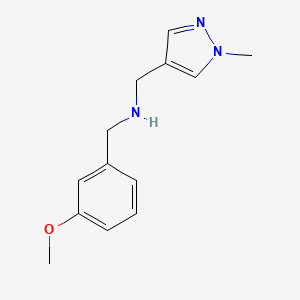
![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B3197704.png)

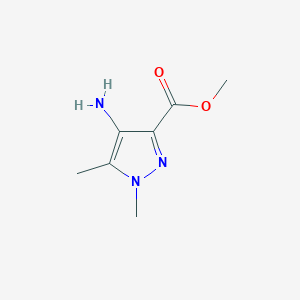
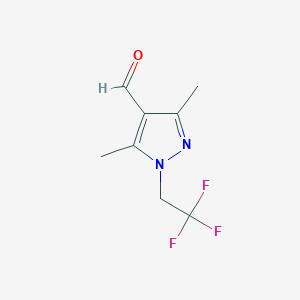
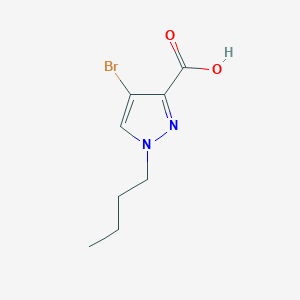

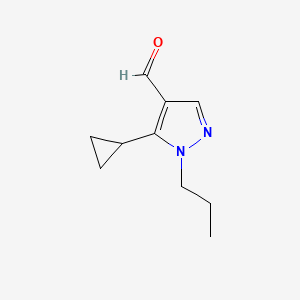
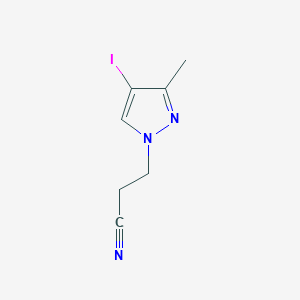
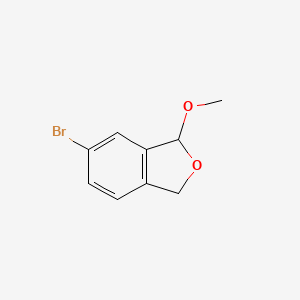
![4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B3197749.png)